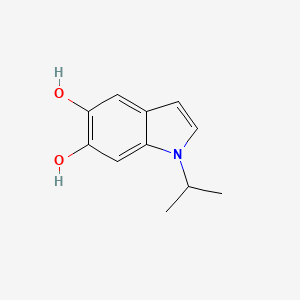![molecular formula C40H51ClN6O B12929971 4'-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12929971.png)
4'-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a biphenyl core, an imidazole ring, and a piperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile involves multiple steps. One common method starts with the condensation of pentamidine hydrochloride with glyoxal, followed by a dehydration reaction to form 2-butyl-1H-imidazole-5(4H)-ketone. This intermediate is then reacted with N,N-dimethylformamide in the presence of phosphorus oxychloride to yield 2-butyl-4-chloro-5-formylimidazole
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4’-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole and piperazine moieties.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.
Aplicaciones Científicas De Investigación
4’-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical reagent and its interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including antihypertensive effects.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4’-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its antihypertensive properties may be attributed to its ability to inhibit certain enzymes involved in blood pressure regulation .
Comparación Con Compuestos Similares
Similar Compounds
2-Butyl-4-chloro-5-formylimidazole: A key intermediate in the synthesis of the target compound.
2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde: Another related compound with similar structural features.
Uniqueness
4’-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile stands out due to its complex structure, which combines multiple functional groups and moieties
Propiedades
Fórmula molecular |
C40H51ClN6O |
|---|---|
Peso molecular |
667.3 g/mol |
Nombre IUPAC |
2-[4-[[2-butyl-4-chloro-5-[[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl-propylamino]methyl]imidazol-1-yl]methyl]phenyl]benzonitrile |
InChI |
InChI=1S/C40H51ClN6O/c1-4-6-17-39-43-40(41)37(47(39)30-32-18-20-33(21-19-32)35-14-8-7-13-34(35)29-42)31-45(22-5-2)24-12-11-23-44-25-27-46(28-26-44)36-15-9-10-16-38(36)48-3/h7-10,13-16,18-21H,4-6,11-12,17,22-28,30-31H2,1-3H3 |
Clave InChI |
RGKPCMMDSOFJIK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)CN(CCC)CCCCN4CCN(CC4)C5=CC=CC=C5OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


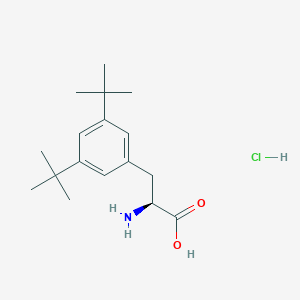
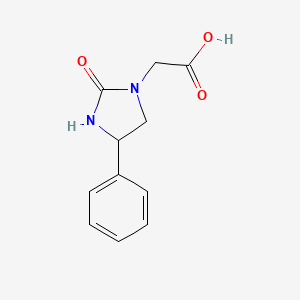
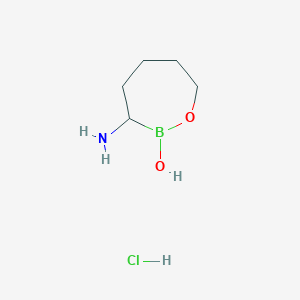
![6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12929917.png)
![4-Pyrimidinamine, 5-[(4-methoxyphenyl)methyl]-6-methyl-2-phenyl-](/img/structure/B12929929.png)
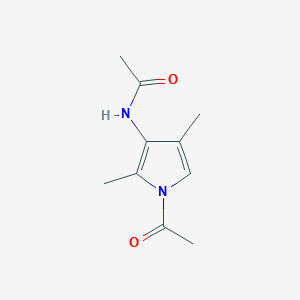

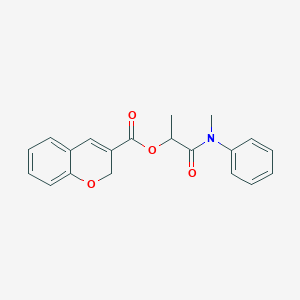
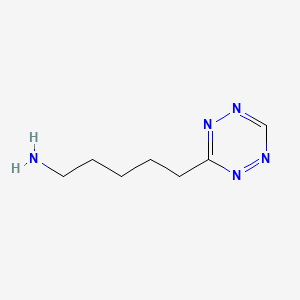
![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)
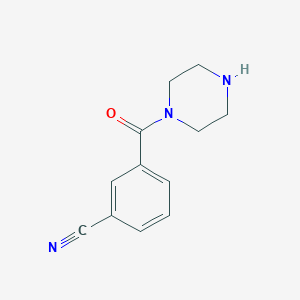
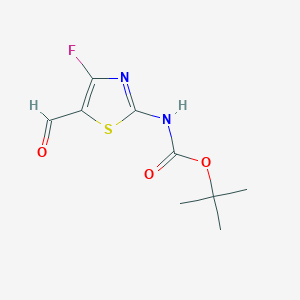
![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)
